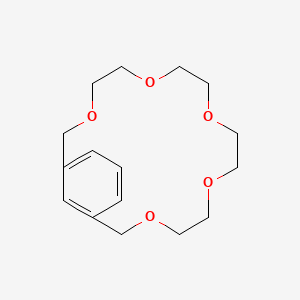
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of multiple oxygen atoms and a triene system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene typically involves multi-step organic reactions. One common method includes the cyclization of a linear precursor containing multiple ether linkages. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the reaction may be carried out under inert atmosphere to prevent oxidation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triene system into saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ether derivatives.
Scientific Research Applications
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple oxygen atoms allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
- 21-(1-Methyl-1-siletanyl)-3,6,9,12,15-pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene
Uniqueness
This compound is unique due to its specific arrangement of oxygen atoms and the triene system. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
53914-83-3 |
|---|---|
Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C16H24O5/c1-2-15-12-16(3-1)14-21-11-9-19-7-5-17-4-6-18-8-10-20-13-15/h1-3,12H,4-11,13-14H2 |
InChI Key |
CCTXQZRVMJXSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC2=CC(=CC=C2)COCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


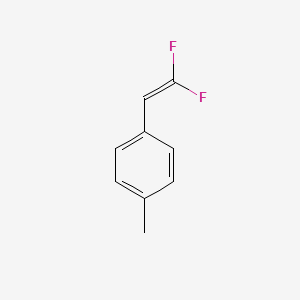
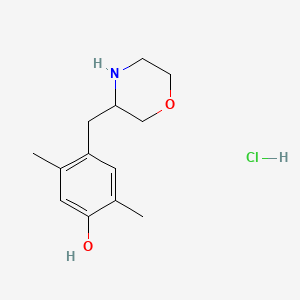
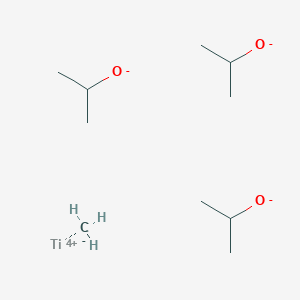
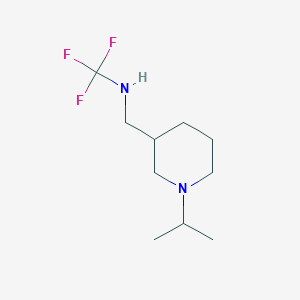
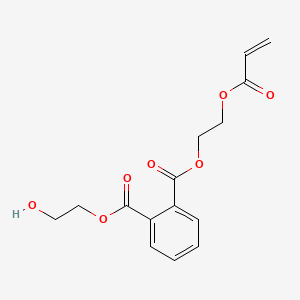
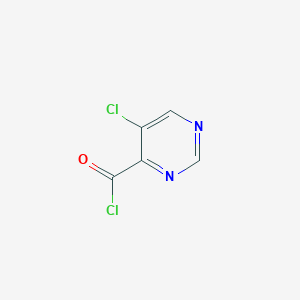
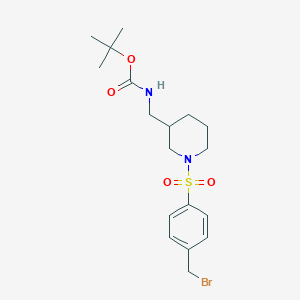
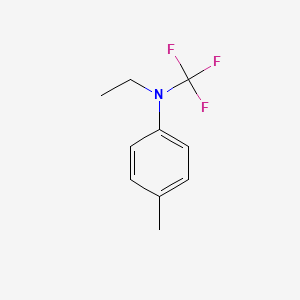
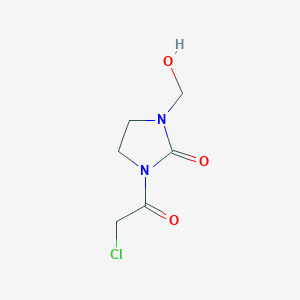
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

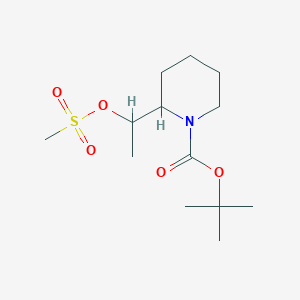
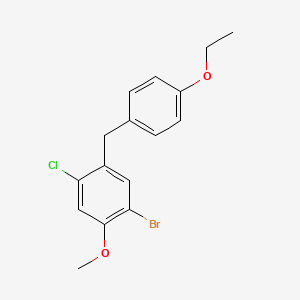
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
